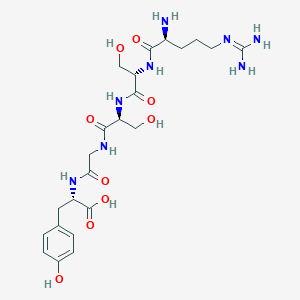![molecular formula C15H24N2S2 B14188937 2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole CAS No. 922729-68-8](/img/structure/B14188937.png)
2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole is a complex organic compound that features a pyrrole ring, a pyrrolidine ring, and a dithiane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole typically involves multiple steps. One common approach is to start with the formation of the pyrrole ring through a Paal-Knorr condensation reaction. This involves the reaction of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalyst such as iron(III) chloride .
The dithiane group can be introduced by reacting a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst . The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole can undergo various chemical reactions, including:
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride
Catalysts: Iron(III) chloride, Lewis acids
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiols
Substitution Products: Halogenated or nitrated pyrroles
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of novel therapeutics targeting specific biological pathways.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: Its ability to interact with various biological targets makes it useful in studying cellular processes and developing new diagnostic tools.
Mechanism of Action
The mechanism of action of 2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole involves its interaction with specific molecular targets. The pyrrole and pyrrolidine rings can interact with enzymes and receptors, modulating their activity. The dithiane group can undergo redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring and exhibit various biological activities.
1,3-Dithianes: Compounds with similar dithiane groups are used in organic synthesis and have protective group applications.
Uniqueness
2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole is unique due to the combination of its structural elements, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
922729-68-8 |
|---|---|
Molecular Formula |
C15H24N2S2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
2-[[5-(1,3-dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl]-1H-pyrrole |
InChI |
InChI=1S/C15H24N2S2/c1-15(2)10-12(14-18-7-4-8-19-14)17-13(15)9-11-5-3-6-16-11/h3,5-6,12-14,16-17H,4,7-10H2,1-2H3 |
InChI Key |
ABOXVEARUAMHLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(NC1CC2=CC=CN2)C3SCCCS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


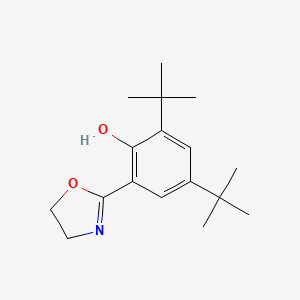
![8-(6-Iodobenzo[d][1,3]dioxol-5-ylthio)-9-(pent-4-ynyl)-9H-purin-6-amine](/img/structure/B14188862.png)
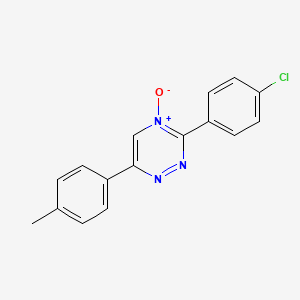
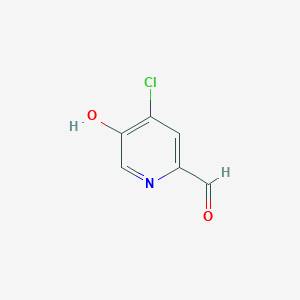
![4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B14188882.png)
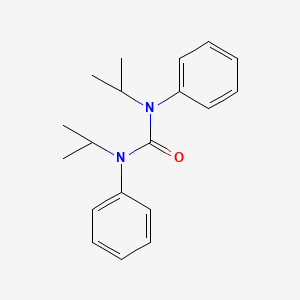
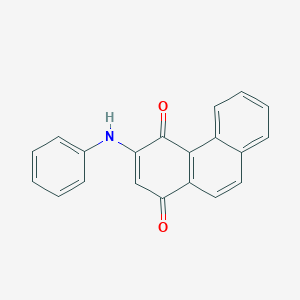
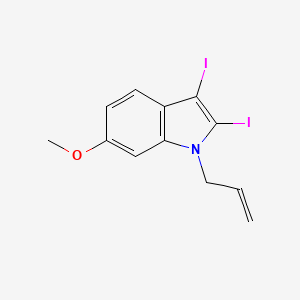
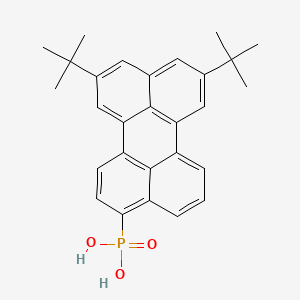
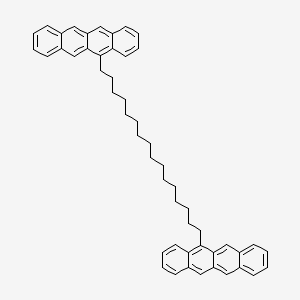
methanone](/img/structure/B14188920.png)
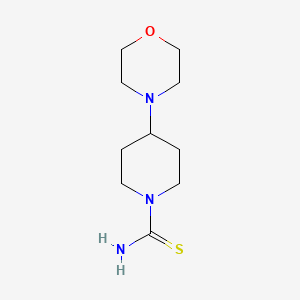
![Diethenylbis[4-(trifluoromethyl)phenyl]silane](/img/structure/B14188931.png)
